Cyclohexyldiethylammonium octadecyl sulphate
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Overview
Description
Cyclohexyldiethylammonium octadecyl sulphate is a chemical compound known for its surfactant properties. It is used in various industrial and scientific applications due to its ability to reduce surface tension and form micellar structures at interfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyldiethylammonium octadecyl sulphate typically involves the reaction of cyclohexyldiethylamine with octadecyl sulphate under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through crystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyldiethylammonium octadecyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphate group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminium hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyldiethylammonium octadecyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in the preparation of biological samples for microscopy due to its ability to stabilize emulsions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of cyclohexyldiethylammonium octadecyl sulphate involves its ability to reduce surface tension and form micelles. These micelles can encapsulate hydrophobic molecules, making them soluble in aqueous environments. This property is crucial in applications such as drug delivery, where the compound helps in the transport of hydrophobic drugs .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyldiethylammonium dodecyl sulphate
- Cyclohexyldiethylammonium hexadecyl sulphate
- Cyclohexyldiethylammonium tetradecyl sulphate
Uniqueness
Cyclohexyldiethylammonium octadecyl sulphate is unique due to its longer alkyl chain, which enhances its surfactant properties compared to its shorter-chain analogs. This makes it more effective in reducing surface tension and forming stable emulsions .
Properties
CAS No. |
65151-82-8 |
---|---|
Molecular Formula |
C28H59NO4S |
Molecular Weight |
505.8 g/mol |
IUPAC Name |
N,N-diethylcyclohexanamine;octadecyl hydrogen sulfate |
InChI |
InChI=1S/C18H38O4S.C10H21N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-3-11(4-2)10-8-6-5-7-9-10/h2-18H2,1H3,(H,19,20,21);10H,3-9H2,1-2H3 |
InChI Key |
IFZMLCRPBDKLQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)O.CCN(CC)C1CCCCC1 |
Origin of Product |
United States |
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